REACTION_CXSMILES
|
O.[Sn](Cl)Cl.[Cl:5][C:6]1[CH:21]=[C:20]([Cl:22])[C:9]([C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[O:11])=[C:8]([N+:23]([O-])=O)[C:7]=1[OH:26].CCO.C([O-])(O)=O.[Na+]>CC(O)=O>[NH2:23][C:8]1[C:7]([OH:26])=[C:6]([Cl:5])[CH:21]=[C:20]([Cl:22])[C:9]=1[C:10]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=1)=[O:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=O)NC2=CC=C(C=C2)F)C(=C1)Cl)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a beige solid
|
Type
|
EXTRACTION
|
Details
|
extracted with hot ethyl acetate (5×)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=CC=C(C=C2)F)C(=CC(=C1O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |